

# SWOG S1806 Clinical Trial: A Technical Overview of Objectives and Endpoints

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: SSE1806  
Cat. No.: B12392303

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

The SWOG S1806 trial, a pivotal Phase III randomized study, is designed to evaluate the efficacy and safety of adding the immune checkpoint inhibitor atezolizumab to standard concurrent chemoradiotherapy (CRT) for the treatment of localized muscle-invasive bladder cancer (MIBC). This guide provides a detailed technical overview of the study's objectives, endpoints, and experimental design, tailored for an audience of researchers, scientists, and professionals in drug development.

## Study Objectives

The central aim of the SWOG S1806 trial is to determine whether the addition of atezolizumab to CRT can improve outcomes for patients with MIBC who are undergoing bladder-preserving therapy. The objectives are stratified into primary, secondary, and translational medicine categories.

### Primary Objective:

The main goal is to compare bladder-intact event-free survival (BI-EFS) between the two treatment arms: concurrent chemoradiotherapy with atezolizumab versus concurrent chemoradiotherapy alone.[\[1\]](#)[\[2\]](#)

### Secondary Objectives:

The study aims to:

- Compare the overall survival (OS) between the two treatment groups.[2]
- Evaluate and compare the modified bladder-intact event-free survival, which includes cancer-related death, between the arms.[2]
- Assess and compare the complete and partial pathologic response rates at the three-month post-CRT time point.[2]
- Estimate and compare the metastasis-free survival (MFS) for each arm.[2]
- Compare the qualitative and quantitative adverse events between the two treatment regimens.
- Estimate the rate of non-muscle-invasive bladder cancer recurrence in each arm.

Translational Medicine Objectives:

The trial also includes exploratory objectives to identify potential biomarkers of response and resistance:

- To investigate whether a panel of biomarkers related to DNA damage response (DDR) and tumor subtyping can predict BI-EFS in patients receiving either CRT or chemoimmuno-radiotherapy.[2]
- To test the hypothesis that factors such as tumor mutational burden, neoantigen load, the nature of the immune infiltrate, PD-L1 expression, and T-cell response are associated with improved outcomes in the chemoimmuno-radiotherapy arm.[2]

## Study Endpoints

To address the aforementioned objectives, the SWOG S1806 trial employs a set of well-defined primary and secondary endpoints.

| Endpoint Category | Endpoint Name                               | Definition                                                                                                                                                                                                                                            |
|-------------------|---------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary           | Bladder-Intact Event-Free Survival (BI-EFS) | The time from randomization to the first occurrence of any of the following: residual or recurrent muscle-invasive bladder cancer, clinical evidence of nodal or metastatic disease, radical cystectomy, or death from any cause. <a href="#">[3]</a> |
| Secondary         | Overall Survival (OS)                       | The time from randomization to death from any cause.                                                                                                                                                                                                  |
| Secondary         | Modified Bladder-Intact EFS                 | Includes cancer-related death as an event.                                                                                                                                                                                                            |
| Secondary         | Pathologic Response                         | The proportion of patients with a complete or partial response based on bladder biopsy and imaging at 3 months post-CRT.                                                                                                                              |
| Secondary         | Metastasis-Free Survival (MFS)              | The time from randomization to the first evidence of distant metastasis.                                                                                                                                                                              |
| Secondary         | Cancer-Specific Survival                    | The time from randomization to death from bladder cancer.                                                                                                                                                                                             |
| Secondary         | Rate of Salvage Cystectomy                  | The proportion of patients who undergo radical cystectomy for recurrent or persistent disease.                                                                                                                                                        |
| Secondary         | Adverse Events                              | The incidence and severity of treatment-related toxicities, graded according to the Common Terminology Criteria for Adverse Events (CTCAE).                                                                                                           |

---

|           |                                                         |                                                                                                |
|-----------|---------------------------------------------------------|------------------------------------------------------------------------------------------------|
| Secondary | Quality of Life (QOL) & Patient-Reported Outcomes (PRO) | Assessed using validated instruments to measure the impact of treatment on patient well-being. |
|-----------|---------------------------------------------------------|------------------------------------------------------------------------------------------------|

---

## Experimental Protocols

The SWOG S1806 study is a randomized, two-arm, open-label, Phase III clinical trial. Patients with histologically confirmed, non-metastatic (T2-T4aN0M0) muscle-invasive urothelial carcinoma of the bladder are eligible. A total of 475 patients are targeted for enrollment.[\[1\]](#)

### Randomization and Stratification:

Patients are randomized in a 1:1 ratio to one of the two treatment arms. Stratification factors include:

- Performance Status (0-1 vs. 2)
- Clinical Stage (T2 vs. T3/T4a)
- Chemotherapy Regimen (Cisplatin vs. 5-FU/Mitomycin C vs. Gemcitabine)
- Radiation Field (Bladder only vs. Small Pelvis)

### Treatment Arms:

- Arm 1 (Control Arm): Concurrent Chemoradiotherapy (CRT). Patients receive standard-of-care CRT.
- Arm 2 (Investigational Arm): Concurrent Chemoradiotherapy (CRT) with Atezolizumab. Patients receive the same CRT regimens as in Arm 1, with the addition of atezolizumab.

### Chemotherapy Regimens (Physician's Choice):

- Cisplatin-based: Weekly administration.
- 5-Fluorouracil (5-FU) and Mitomycin C: Administered on specific days of radiation therapy.

- Gemcitabine-based: Twice-weekly administration.

#### Radiation Therapy:

Patients undergo either 3D conformal radiation therapy (3D-CRT) or intensity-modulated radiation therapy (IMRT) delivered daily, Monday through Friday, for up to 7-8 weeks.

#### Atezolizumab Administration (Arm 2):

Atezolizumab is administered intravenously every three weeks for a total of six months, given concurrently and adjuvantly with CRT.

#### Assessments:

Patients undergo regular assessments, including:

- Cystoscopy and Biopsy: At baseline and 3 months post-CRT to evaluate response.
- Imaging (CT or MRI): At baseline and at specified intervals to monitor for local and distant recurrence.
- Toxicity Monitoring: Throughout the treatment and follow-up periods.
- Patient-Reported Outcomes: Collected at multiple time points.

Patients are followed for up to 5 years to assess long-term outcomes.

## Visualizing Study Logic

The following diagrams illustrate the logical flow and relationships within the SWOG S1806 study.



[Click to download full resolution via product page](#)

*SWOG S1806 Study Workflow*



[Click to download full resolution via product page](#)

#### *Hierarchy of SWOG S1806 Study Endpoints*

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. S1806 | SWOG [swog.org]
- 2. Clinical Trial Details | GCI [georgiacancerinfo.org]
- 3. SWOG-S1806 | Essentia Health [essentiahealth.org]
- To cite this document: BenchChem. [SWOG S1806 Clinical Trial: A Technical Overview of Objectives and Endpoints]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12392303#swog-s1806-study-objectives-and-endpoints\]](https://www.benchchem.com/product/b12392303#swog-s1806-study-objectives-and-endpoints)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)